molecular formula C12H28N2O10 B1622931 Tris succinate CAS No. 84540-64-7

Tris succinate

Cat. No.: B1622931
CAS No.: 84540-64-7
M. Wt: 360.36 g/mol
InChI Key: CFJZQNZZGQDONE-UHFFFAOYSA-N
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Description

Contextualizing Tris Succinate (B1194679) within Contemporary Chemical Biology

At its core, Tris succinate is widely recognized for its role as a buffering agent. ontosight.ai In chemical biology, maintaining a stable pH is paramount for the integrity and function of biological macromolecules. ontosight.ai Tris-based buffers, including this compound, are favored for their ability to maintain a stable pH over a broad range, typically between 7.2 and 9.0. ontosight.aipfanstiehl.comdcfinechemicals.com This stability is crucial for a wide array of biochemical assays, including enzyme kinetics, protein purification, and electrophoresis. ontosight.aipfanstiehl.com

The "mild nature" of this compound buffers is particularly advantageous as it helps in preserving the native structure and activity of sensitive biological samples like proteins and enzymes during experimental procedures. ontosight.ai This biocompatibility is a key factor in its widespread adoption. pfanstiehl.com

Beyond its fundamental role as a buffer, the individual components of this compound—Tris and succinate—are significant in their own right within biological systems. Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. nih.gov Emerging research has highlighted succinate's role as a signaling molecule in various cellular processes, including inflammation and metabolic regulation. nih.govmdpi.com This dual function of succinate as both a metabolite and a signaling molecule underscores the intricate connection between metabolism and cellular communication. nih.gov

Tris, while primarily used as a synthetic buffer, has also been investigated for its interactions within biological systems. uminho.pt Its ability to penetrate biological membranes is a property that can influence cellular processes. uminho.pt The combination of these two molecules in this compound, therefore, presents a unique chemical entity with potential applications that are still being explored.

Table 1: Physicochemical Properties of this compound

Property Value
Alternate Names Tris(hydroxymethyl)aminomethane succinate; Trizma succinate scbt.com
CAS Number 85169-32-0 scbt.comsdfine.com
Molecular Formula C8H22N2O6•C4H6O4 scbt.com
Molecular Weight 360.36 g/mol scbt.com
Appearance White, odorless solid mdpi.com
Purity ≥98% scbt.com
Application Standard laboratory buffer scbt.com

This table provides a summary of the key physicochemical properties of this compound.

Interdisciplinary Significance in Fundamental and Applied Sciences

The utility of this compound and its components extends far beyond the confines of a chemical biology laboratory, demonstrating significant interdisciplinary importance.

Structural Biology and Protein Crystallization: In the field of structural biology, obtaining high-quality protein crystals is a critical step for determining their three-dimensional structure using X-ray crystallography. hamptonresearch.com The choice of buffer is a crucial variable in the crystallization process. hamptonresearch.com Tris and succinate are both commonly used as buffer components in crystallization screens. hamptonresearch.comtaylorandfrancis.com The unique chemical properties and structure of different buffers can significantly influence crystal quality. hamptonresearch.comhamptonresearch.com The ionic strength of the buffer, for instance, can impact protein solubility and the formation of crystal contacts. hamptonresearch.com The use of this compound in crystallization experiments, therefore, offers another variable for researchers to optimize in their quest for well-diffracting crystals.

Drug Delivery and Materials Science: The principles of buffer chemistry and the biocompatibility of compounds like Tris and succinate are being leveraged in the development of advanced drug delivery systems and novel biomaterials. For instance, Tris buffers are used in the formulation of drug-loaded nanoparticles, helping to maintain pH stability during synthesis and release. tandfonline.com

Furthermore, succinate is a building block for biodegradable polymers like poly(butylene succinate) (PBS) and poly(glycerol succinate) (PGSuc), which are being explored for tissue engineering and drug delivery applications. mdpi.commdpi.com These aliphatic polyesters are attractive due to their biocompatibility and biodegradability. mdpi.comresearchgate.net Researchers are investigating the blending of such polymers with natural biopolymers to create materials with tunable properties for specific biomedical uses. mdpi.com The isocyanate group in compounds like Tris (6-isocyanatohexyl) isocyanurate is also being used to create crosslinked polymer networks for controlled drug release systems. researchgate.net

Antibiotic Development: In the fight against antibiotic resistance, researchers are exploring innovative strategies to deliver drugs more effectively to pathogenic bacteria. One such approach involves hijacking the bacteria's own nutrient uptake systems. Siderophores, small molecules that bind and transport iron, are being investigated as "Trojan horses" to carry antibiotics into bacterial cells. nih.gov Synthetic tris-catecholate siderophores, which share a structural motif with Tris, have been conjugated to antibiotics like ampicillin (B1664943) and amoxicillin, demonstrating enhanced activity against Gram-negative bacteria. nih.gov

Table 2: Research Applications of Tris and Succinate Derivatives

Research Area Application Key Findings
Protein Crystallization Buffer component Buffer type and ionic strength influence crystal quality. hamptonresearch.comhamptonresearch.com
Drug Delivery Nanoparticle formulation, biodegradable polymers Tris buffers stabilize nanoparticle synthesis; succinate-based polymers offer controlled release. mdpi.comtandfonline.commdpi.com
Antibiotic Development Siderophore-drug conjugates Tris-catecholate siderophores enhance antibiotic delivery into bacteria. nih.gov
Biomaterials Cross-linking agent Isocyanate derivatives of Tris are used to create hydrogel networks for drug-carrying systems. researchgate.net

This interactive table highlights the diverse research applications of Tris and succinate derivatives in various scientific fields.

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid
Source PubChem
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InChI

InChI=1S/2C4H11NO3.C4H6O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8)
Source PubChem
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InChI Key

CFJZQNZZGQDONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H28N2O10
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DSSTOX Substance ID

DTXSID101004826
Record name Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
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Molecular Weight

360.36 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Tris(hydroxymethyl)aminomethane succinate
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CAS No.

84540-64-7, 85169-32-0
Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1)
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Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2)
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Record name Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2)
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Record name Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2)
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Ii. Synthetic Chemistry and Advanced Derivatization Studies

Methodological Advancements in Tris Succinate (B1194679) Synthesis

The synthesis of Tris succinate, formally Tris(hydroxymethyl)aminomethane succinate, has seen significant improvements aimed at enhancing reaction efficiency and product purity.

The synthesis of this compound and related compounds is often achieved through a straightforward acid-base neutralization reaction between Tris(hydroxymethyl)aminomethane (Tris) and succinic acid. Research has focused on optimizing conditions to maximize yield and minimize reaction times.

One approach involves reacting equimolar amounts of Tris and succinic acid. acs.org In a specific example of a related synthesis, Tris(2-hydroxyethyl)ammine and succinic acid were reacted, yielding Tris(2-hydroxyethyl)ammonium hydrogen succinate as a white solid with a yield of ≥99% in just 15 minutes. acs.org

Another study on the synthesis of the Tris salt of α-tocopherol hemisuccinate involved dissolving Tris and α-tocopherol hemisuccinate separately in a mixture of water and alcohol at 57°C. nih.gov The solutions were then mixed and stirred for two hours, followed by drying under vacuum. nih.gov This highlights the use of controlled temperature and specific solvent systems to facilitate the reaction.

The table below summarizes key reaction conditions from a representative synthesis of a Tris-based succinate compound.

ParameterValueReference
ReactantsTris(2-hydroxyethyl)ammine, Succinic Acid acs.org
Molar Ratio1:1 acs.org
Reaction Time15 minutes acs.org
Product FormWhite Solid acs.org
Yield≥99% acs.org

A significant challenge in the synthesis of this compound and its analogs is the formation of impurities, often due to side reactions like condensation. acs.org Heating the reaction mixture to remove solvents can lead to the formation of these unwanted byproducts. acs.org

To address this, several strategies have been developed:

Solvent-Free Synthesis: Performing the reaction in the absence of a solvent by heating the reactants to the melting point of the acid has been explored. While this can lead to rapid reaction times (15-40 minutes), it can also result in condensation impurities. acs.org

Moderate Temperature, Solvent-Free Conditions: A more effective method involves carrying out the reaction without a solvent at a moderate temperature, such as 323 K (50°C). This approach has been shown to minimize the formation of condensation products. acs.org

Recrystallization: For derivatives like the Tris salt of α-tocopherol hemisuccinate, recrystallization from a suitable solvent, such as ethyl acetate (B1210297), is a crucial step for purification. nih.gov

Studies on the synthesis of other chemical entities have also highlighted the importance of process optimization to control impurity levels. For example, in the synthesis of Teriflunomide, an improved process eliminated the need to isolate an intermediate, which was a time-consuming step that often introduced impurities. Similarly, optimizing reaction conditions with molecular sieves has been shown to increase yield and reduce unreacted starting materials.

Optimization of Reaction Conditions and Yields[2][3].

Design and Characterization of this compound Derivatives

The versatile nature of the Tris and succinate moieties allows for the design and synthesis of various derivatives with specific functionalities.

Cholesteryl hemisuccinate Tris salt is a notable derivative used in biochemical research, particularly in studies of lipid membranes and protein interactions. moleculardepot.com It is synthesized from cholesterol hemisuccinate and Tris. moleculardepot.comgoogle.com This compound is commercially available as a powder and is soluble in methanol. sigmaaldrich.com

The synthesis of related pH-sensitive vesicles has been reported using the Tris salt of α-tocopherol hemisuccinate. nih.gov This demonstrates the utility of Tris salts of hemisuccinates in creating drug delivery systems. The Tris salt was specifically chosen to introduce additional hydroxyl groups, thereby increasing the hydrophilicity of the tocopherol hemisuccinate. nih.gov

The table below provides key information for Cholesteryl Hemisuccinate Tris Salt.

PropertyValueReference
CAS Number102601-49-0 sigmaaldrich.com
Molecular Weight607.86 g/mol moleculardepot.comsigmaaldrich.com
Physical FormPowder moleculardepot.comsigmaaldrich.com
ApplicationBiochemical research, membrane studies moleculardepot.com

Protic ionic liquids (PILs) are formed by the proton transfer from a Brønsted acid to a Brønsted base. researchgate.net Tris(2-hydroxyethyl)ammonium-based PILs with various carboxylate anions, including hydrogen succinate, have been synthesized and characterized. acs.orgacs.org These PILs are of interest due to their potential low toxicity and their ability to disrupt the hydrogen-bonding networks of biopolymers. acs.org

The synthesis of Tris(2-hydroxyethyl)ammonium hydrogen succinate involves the direct reaction of Tris(2-hydroxyethyl)amine with succinic acid. acs.org Characterization using NMR spectroscopy has revealed that the proton transfer in these systems is often incomplete, leading to a mixture of ionic and neutral species. acs.orgacs.org For Tris(2-hydroxyethyl)ammonium hydrogen succinate, the percentage of ionicity was found to be around 20%. acs.org This highlights that while termed "ionic liquids," they may have a significant non-ionic component. acs.orgacs.org

The thermal stability of these PILs has also been investigated, with studies showing that mass loss begins at temperatures around 350 K. acs.org

Iii. Biophysical and Biochemical Interaction Mechanisms

Tris Succinate (B1194679) as a Modulator of Biological Environments.

Tris succinate buffer is a compound buffer system composed of Tris (tris(hydroxymethyl)aminomethane) and succinic acid. Its buffering capacity is derived from the pKa values of its constituent components. Tris has a pKa of approximately 8.1 at 25°C, making it an effective buffer in the physiological pH range of 7.0 to 9.0. bostonbioproducts.comamerigoscientific.comitwreagents.com Succinic acid is a dicarboxylic acid with two pKa values, pKa1 ≈ 4.2 and pKa2 ≈ 5.6. ustc.edu.cn The combination of these components in a single solution provides a broad buffering range.

The primary mechanism of a buffer is to resist changes in pH upon the addition of an acid or a base. amerigoscientific.comsolubilityofthings.com In a this compound system, the Tris component, a primary amine, can accept protons (H⁺), while the succinate component, the conjugate base of a weak acid, can also accept protons. amerigoscientific.comsolubilityofthings.com Conversely, the protonated form of Tris (TrisH⁺) and any remaining succinic acid can donate protons to neutralize added base. amerigoscientific.com This dual capacity allows the buffer to maintain pH homeostasis, which is critical for the optimal function of enzymes and the stability of cellular processes. solubilityofthings.comreagent.co.uk The effectiveness of Tris as a buffer is well-established in molecular biology and biochemistry for its ability to maintain a stable pH environment for reactions sensitive to pH fluctuations. bostonbioproducts.comamerigoscientific.com

The selection of a buffer is crucial for biological studies as it must not only maintain pH but also be compatible with the system under investigation, exhibiting minimal interference with biological molecules and reactions. ou.edupfanstiehl.com

The components of this compound buffer can interact with and influence the stability of macromolecules like proteins and nucleic acids. Tris is widely used in biochemical applications due to its perceived minimal interference with most biomolecules. bostonbioproducts.com However, research indicates that Tris can have stabilizing effects on proteins. It has been shown to interact with the peptide backbone and glycine-rich peptides, which can enhance protein stability in solution, an effect that may increase with buffer concentration. researchgate.net Studies using techniques like dynamic light scattering have indicated that Tris buffer can stabilize proteins such as Bovine Serum Albumin (BSA). rsc.org This stabilizing effect is attributed to hydrogen bonding between the hydroxyl and amine groups of Tris and the protein structure. researchgate.net In some specific cases, such as with the enzyme lysozyme, a direct and specific interaction with Tris has been demonstrated, which underscores the importance of buffer selection in quantitative biochemical studies. researchgate.net

Succinate, the other component, can also affect protein stability. While high concentrations of certain salts can be destabilizing, the specific nature of the solute is a more critical factor than general osmotic potential. usu.edu For instance, freezing solutions containing succinate can lead to pH shifts that may destabilize proteins. researchgate.net

Regarding nucleic acids, the buffer environment significantly impacts their stability. The positive charge of the Tris cation can shield the negatively charged phosphate (B84403) backbone of DNA, similar to the effect of sodium ions, which contributes to DNA stabilization. unica.it Studies comparing different buffers have shown that Tris can induce a higher degree of DNA stabilization compared to anionic buffers like citrate (B86180) or phosphate. unica.it This interaction is important in applications like DNA and RNA isolation and electrophoresis where maintaining structural integrity is paramount. amerigoscientific.com

Buffering Mechanisms and pH Homeostasis in Complex Systems[1].

Enzymatic Systems and Metabolic Pathways Interrogated with this compound.

This compound buffer is particularly relevant in the study of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (as Complex II). nih.govmdpi.com In this context, succinate serves not only as a buffering agent but also as the direct substrate for the enzyme, which catalyzes its oxidation to fumarate. mdpi.com

The activity of SDH is highly dependent on the concentration of its substrate, succinate. The enzyme's activity approaches saturation at succinate concentrations around 20 mM (2 x 10⁻² M). tsijournals.com Kinetic analyses are crucial for understanding enzyme function. The Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), is a key parameter. For SDH, reported Kₘ values for succinate vary depending on the experimental conditions and the source of the enzyme, with values cited in the range of 130 µM to 1.5 mM. nih.gov One study using a coupled assay in a Tris-SO₄ buffer determined a Kₘ of 410 ± 55 µM. nih.gov Another colorimetric assay using a Tris-HCl buffer estimated an apparent Kₘ for succinate to be 0.13 mM. researchgate.net

The choice of buffer can influence the measured activity of SDH. While Tris buffers are commonly used, comparisons with other buffers like phosphate have shown different optimal conditions. For example, water-soluble SDH in a phosphate buffer shows an optimum pH of 7.8. tsijournals.com In some enzymatic systems, Tris has been observed to be inhibitory compared to other buffers. nih.govuminho.pt

The activity of succinate dehydrogenase is subject to complex regulation through activation and deactivation mechanisms. The enzyme can exist in both an active and a deactivated state. Succinate itself is a primary activator of SDH. tsijournals.com The binding of succinate to the enzyme's active site not only leads to its catalytic turnover but also promotes the active conformation of the enzyme. mdpi.comtsijournals.com This activation by the substrate is a common feature, and even after purification, the enzyme retains this characteristic. tsijournals.com

Deactivation of SDH can be caused by the binding of inhibitors. One of the most significant physiological inhibitors is oxaloacetate, another TCA cycle intermediate, which binds tightly to the active site and prevents succinate binding. mdpi.comresearchgate.netnih.gov The activation of the enzyme can, therefore, be seen as the displacement of such inhibitors. mdpi.com The redox state of the enzyme also plays a role in its interaction with inhibitors; the oxidized form of the enzyme is deactivated by much lower concentrations of oxaloacetate than the reduced form. nih.gov Reduction of the enzyme-oxaloacetate complex facilitates the release of the inhibitor, a process termed reductive activation. nih.gov

Other molecules can also activate SDH. The enzyme can be activated by incubation at a mildly acidic pH, and this effect is dependent on the type and concentration of anions present. researchgate.net It is hypothesized that the reversible "spontaneous" activation observed when diluting enzyme preparations in Tris acetate (B1210297) buffer is due to the presence of endogenous low-molecular-weight activators. nih.gov

The activity of succinate dehydrogenase is sensitive to the ionic environment and the specific buffer system used in an assay. Different ions can act as activators or inhibitors. Anions such as bromide and perchlorate (B79767) can activate the enzyme, with the extent of activation depending on the anion's concentration and the pH. researchgate.netpnas.org Conversely, certain anions like phosphate, citrate, and acetate have been found to decrease the reactivity of SDH towards alkylating reagents, suggesting an interaction near the active site. capes.gov.br Chloride ions have been shown to inhibit substrate transport into mitochondria, affecting the oxidation of succinate. plos.org Buffers with lower chloride concentrations generally yield higher ADP-stimulated respiration rates with succinate as a substrate. plos.orgresearchgate.net

The choice of buffer itself has a significant impact. Studies comparing different buffer systems have revealed substantial differences in enzyme activity. For example, one study found that in a Tris-HCl buffer, a particular dehydrogenase exhibited only 20% of the activity observed in a pyrophosphate buffer at the same pH. nih.gov Another investigation showed that while Tris buffer is commonly used, EDTA added to a phosphate buffer inhibited SDH activity, and CaCl₂ added to a Tris buffer also resulted in decreased activity. uark.edu These findings highlight that buffer components can directly interact with the enzyme or its environment, modulating its catalytic function. Therefore, the interpretation of kinetic data must always consider the specific buffer and ionic conditions of the experiment. numberanalytics.com

Interactive Data Table: Kinetic Parameters of Succinate Dehydrogenase This table summarizes key kinetic values for succinate dehydrogenase (SDH) under different experimental conditions as reported in the literature.

ParameterValueOrganism/PreparationBuffer SystemNotesReference
Kₘ for Succinate ~1.3 mME. coli SMPs10 mM Tris-SO₄DCPIP assay nih.gov
Kₘ for Succinate 410 ± 55 µME. coli SMPs10 mM Tris-SO₄Coupled FumC–MaeB assay nih.gov
Kₘ for Succinate 0.13 mMHuman Cells10 mM Tris-HClINT colorimetric assay researchgate.net
Kₘ for Succinate 1.9 mMWater-soluble SDHNot specifiedTemp: 0°C tsijournals.com
Kₘ for Succinate 0.58 mMWater-soluble SDHNot specifiedTemp: 38°C tsijournals.com
I₅₀ for Malonate 0.46 mMHuman Cells10 mM Tris-HClMalonate as inhibitor researchgate.net
Optimal pH 7.8Water-soluble SDHPhosphate buffer tsijournals.com

SMPs: Sub-mitochondrial Particles; DCPIP: 2,6-dichlorophenolindophenol; INT: Iodonitrotetrazolium chloride; FumC: Fumarase C; MaeB: Malic enzyme B.

Regulation and Kinetics of Succinate Dehydrogenase Activity[8][9][10][11][12][13][14].

Role of Post-Translational Modifications (e.g., acetylation by Sirtuin 3)

The metabolic intermediate succinate is intricately linked to the post-translational modification of key mitochondrial proteins through the action of Sirtuin 3 (SIRT3), a primary mitochondrial deacetylase. SIRT3's activity is dependent on NAD+ and it plays a crucial role in regulating mitochondrial metabolism and energy production by deacetylating and activating numerous enzymes. nih.govplos.org

A primary target of SIRT3 is the succinate dehydrogenase complex (SDH), also known as Complex II of the electron transport chain, which catalyzes the oxidation of succinate to fumarate. plos.orgfrontiersin.org Specifically, the SDHA and SDHB subunits of this complex interact with and are deacetylated by SIRT3. nih.govfrontiersin.org In the absence of SIRT3, the SDHA subunit becomes hyperacetylated, a state that is correlated with a decrease in SDH enzyme activity. nih.govplos.org Research has shown that SIRT3 directly deacetylates SDHA in a manner dependent on NAD+. nih.gov This deacetylation enhances the activity of Complex II. researchgate.netresearchgate.net The regulation of SDH by SIRT3-mediated deacetylation is therefore a vital mechanism for modulating mitochondrial respiratory capacity in response to the cell's metabolic state. plos.orgresearchgate.net

Protein/ComplexSIRT3 ActionEffect of DeacetylationReference
Succinate Dehydrogenase (SDH/Complex II)Deacetylates SDHA and SDHB subunitsIncreases SDH enzyme activity nih.govfrontiersin.org
NDUFA9 (Complex I subunit)DeacetylatesRegulates mitochondrial electron transport researchgate.net
Acetyl-CoA Synthetase 2 (ACS2)DeacetylatesInvolved in acetyl-CoA production frontiersin.org

Impact on De Novo Purine (B94841) Synthesis Pathways

The accumulation of mitochondrial succinate has a significant and selective impact on cellular nucleotide metabolism, specifically inhibiting the de novo purine synthesis pathway. nih.govnih.gov This mechanism is primarily observed when the function of succinate dehydrogenase (SDH) is impaired, either through genetic or pharmacological inhibition. nih.govnih.gov The loss of SDH activity leads to a buildup of its substrate, succinate. nih.gov

Elevated succinate levels act as a metabolic signal that directly impairs the multi-step enzymatic pathway responsible for building purine nucleotides (adenosine and guanosine) from simpler precursors. nih.govontosight.ai This inhibition is specific to purine synthesis, with pyrimidine (B1678525) synthesis pathways remaining largely unaffected. nih.gov The primary cause of this disruption is the accumulation of succinate itself, rather than the depletion of its product, fumarate. nih.gov This impairment of purine production leads to a significant reduction in cell proliferation. nih.govnih.gov As a compensatory mechanism, affected cancer cells often upregulate the purine salvage pathway, which recycles purines from degraded nucleic acids. nih.govnih.gov This metabolic adaptation highlights a potential therapeutic vulnerability, as the simultaneous inhibition of SDH and the purine salvage pathway has been shown to have pronounced anti-tumor effects in preclinical models. nih.govnih.gov

ConditionMetabolic EffectDownstream ConsequenceReference
Inhibition of Succinate Dehydrogenase (SDH)Accumulation of mitochondrial succinateInhibition of de novo purine synthesis nih.govnih.gov
Succinate AccumulationImpairment of the purine biosynthetic pathwayReduced cell proliferation nih.gov
Impaired de novo Purine SynthesisUpregulation of the purine salvage pathway in cancer cellsPotential therapeutic target nih.govnih.gov

Influence on Other Metabolic Enzymes (e.g., lactate (B86563) dehydrogenase)

The influence of succinate on the activity of other metabolic enzymes, such as lactate dehydrogenase (LDH), appears to be complex, with some studies indicating no significant direct effect while others suggest a potential for activation or indirect modulation. One study investigating the effect of various mitochondrial inhibitors on LDH activity found that succinate, at concentrations up to 25 mM, did not cause inhibition of the LDH-catalyzed conversion of lactate to pyruvate (B1213749). In contrast, malonate, a structural analog of succinate and a known inhibitor of SDH, did inhibit LDH.

However, another study reported that several intermediates of the Krebs cycle, including succinate, could activate rabbit LDH-A. Furthermore, research examining enzyme activities in mouse testis noted that while inorganic phosphate stimulated succinate dehydrogenase, it had no significant impact on lactate dehydrogenase activity. publish.csiro.au Other work has shown a compensatory increase in glycolysis, and thus LDH activity, when SDH activity decreases, suggesting an indirect regulatory link based on the cell's energetic state rather than a direct molecular interaction. radiation-and-risk.comresearchgate.net

Molecular Recognition and Binding Events

Interactions with Lipid Membranes and Protein-Lipid Complexes

While direct studies on the interaction of a combined this compound salt with lipid membranes are not prominent, the individual components are highly relevant in the study of membrane biophysics. Buffering agents like Tris are known to influence the properties of lipid bilayers. acs.orgnih.gov Some research indicates that buffers can induce phase coexistence in single-lipid membranes, where the spacing between lipid layers changes with buffer concentration. acs.orgnih.gov This suggests that buffer molecules can play a role in lipid organization and membrane interaction parameters, potentially through effects on electrostatic forces, hydration, and membrane bending rigidity. acs.org

Tris buffer is ubiquitously used in the solubilization and characterization of membrane proteins and protein-lipid complexes. bohrium.comucl.ac.be In these experimental setups, the primary role of Tris is to maintain a stable pH, which is critical for protein structure and function. The process of studying membrane proteins often involves dissolving the lipid bilayer with detergents to create stable protein-lipid-detergent or protein-detergent complexes, and these procedures are almost always performed in a buffered aqueous solution, frequently containing Tris. ucl.ac.be

Non-Covalent Binding to DNA and its Protective Effects

The Tris component of this compound has been shown to have a direct, protective effect on DNA through non-covalent interactions. Research has demonstrated that Tris molecules protect the DNA backbone from single-strand breaks (nicking) induced by ultraviolet (UV) radiation. nih.govsav.sk This protective effect is specific to the sugar-phosphate backbone and does not appear to prevent UV damage to the nucleotide bases themselves. sav.sk

The mechanism of this protection is not due to changes in pH or ionic strength contributed by the buffer, nor is it a result of quenching the UV dose. nih.govsav.sk Instead, it points to a direct interaction between Tris molecules and the DNA structure in an aqueous environment, which stabilizes the backbone against radiation-induced damage. nih.govsav.sk This observation is particularly relevant for experimental techniques like photofootprinting that use UV light to study DNA-protein complexes. sav.sk Other studies involving the enzymatic repair of UV-damaged DNA also routinely use Tris-based buffers to maintain optimal conditions for protein and DNA stability. nih.gov

Influence on Protein-Protein Interactions in Antibody Systems

Both Tris and succinate, as buffer components, can significantly influence the protein-protein interactions (PPIs) that govern the stability of therapeutic antibodies like monoclonal antibodies (mAbs). A systematic study comparing various buffer systems demonstrated that their effects on mAb interactions can be explained through mechanisms like charge neutralization. nih.govacs.orgresearchgate.net

Buffer/Salt TypeObserved Effect on mAb InteractionsProposed MechanismReference
TrisModulates protein-protein interactionsCharge neutralization nih.govacs.org
SuccinateModulates protein-protein interactionsCharge neutralization nih.govacs.org
CitrateCan lead to protein charge inversion and attractive electrostatic interactions at pH 6.5Charge neutralization and inversion nih.govacs.org
PhosphateModulates protein-protein interactionsCharge neutralization nih.govacs.org
Sodium ChlorideIonic screening of electrostatic repulsionScreening of double layer forces nih.govacs.org

Cellular Uptake and Transport Mechanisms of Succinate Conjugates

The cellular uptake and transport of the succinate component of this compound are critical for its metabolic and signaling functions. This transport is facilitated by a variety of carrier proteins located in both the plasma membrane and the inner mitochondrial membrane. These transporters are responsible for moving succinate between the extracellular environment, the cytoplasm, and the mitochondrial matrix.

Mitochondrial Dicarboxylate and Tricarboxylate Carriers

The inner mitochondrial membrane contains carriers that transport dicarboxylates and tricarboxylates. The mitochondrial dicarboxylate carrier (DIC), encoded by the SLC25A10 gene, is a key transporter that facilitates the exchange of dicarboxylates like malate (B86768), succinate, and malonate for other anions such as phosphate. wikipedia.org This transport is crucial for supplying substrates to the Krebs cycle and for processes like gluconeogenesis and fatty acid synthesis. wikipedia.org The DIC is an antiporter, meaning it simultaneously transports substrates in opposite directions across the membrane. wikipedia.org In yeast, the dicarboxylate carrier is essential for growth on certain carbon sources like ethanol (B145695) or acetate, highlighting its importance in central metabolism.

Plasma Membrane Dicarboxylate Transporters

The transport of succinate across the plasma membrane is primarily handled by the SLC13 family of sodium-coupled dicarboxylate transporters. These transporters are crucial for the uptake of circulating succinate and other Krebs cycle intermediates.

Sodium-Dicarboxylate Cotransporter 1 (NaDC-1): This is a low-affinity transporter found on the apical membrane of renal proximal tubule cells and the brush border membrane of the intestine. It has a broad substrate specificity, with a preference for 4-carbon dicarboxylates like succinate and fumarate. The transport process is electrogenic, with a stoichiometry of three sodium ions (Na+) co-transported with one divalent dicarboxylate anion.

Sodium-Dicarboxylate Cotransporter 3 (NaDC-3): This is a high-affinity transporter located on the basolateral membrane of renal proximal tubular cells and the sinusoidal membrane of hepatocytes. It transports a range of dicarboxylates, including succinate and α-ketoglutarate. Similar to NaDC-1, its transport is coupled to sodium ions, with a probable stoichiometry of 3 Na+ to 1 dicarboxylate, making the process electrogenic.

Monocarboxylate Transporters (MCTs): Recent studies have shown that monocarboxylate transporters, particularly MCT1, can facilitate the transport of succinate across the plasma membrane. This transport is dependent on the pH, as it requires succinate to be in its monocarboxylated form, which is more prevalent in acidic conditions. MCT1 has been identified as a key exporter of succinate from retinal cells and is involved in succinate uptake in brown adipocytes.

Extracellular Succinate and Receptor Signaling

Once transported into the extracellular space, succinate can act as a signaling molecule by binding to a specific G-protein coupled receptor, SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidneys, liver, heart, and on immune cells. The binding of succinate to SUCNR1 can trigger a range of cellular responses, from modulating blood pressure and stimulating renin release to influencing inflammatory and immune responses. The activation of SUCNR1 by succinate has been shown to have a half-maximal effective concentration (EC50) in the range of 17-56 µM. The signaling through SUCNR1 can promote the expression of plasma membrane Na+-dependent dicarboxylic acid transporters, suggesting a feedback mechanism for succinate uptake.

Research Findings on Succinate Transport Kinetics

Detailed research has elucidated the kinetic properties of various succinate transporters, providing insights into their affinity for succinate and their transport capacity.

TransporterTissue/Cell TypeSubstrateK_m / K_0.5 (mM)V_max (nmol/min/mg protein)Stoichiometry (Na+:Succinate)Reference
NaDC-1 (human) Expressed in Xenopus oocytesSuccinate1.1Not specified3:1
NaDC-1 (human) Expressed in Xenopus oocytesFumarate1.8Not specified3:1
NaDC-1 (human) Expressed in Xenopus oocytesCitrate6.8Not specified3:1
Na+-coupled transporter Chick intestinal epithelial cellsSuccinate0.0251.052:1
Carrier-mediated transport Rat proximal colonSuccinate0.412.2 (nmol/cm²/5 min)Na+-dependent
Carrier-mediated transport Rat jejunumSuccinate0.6716 (nmol/cm²/5 min)Na+-dependent
Succinate transport system Rhizobium strain N31 (arctic)Succinate0.006740.8Active process
Succinate transport system Rhizobium strain SM2 (temperate)Succinate0.007427.9Active process

Iv. Coordination Chemistry and Metal Ion Complexation Dynamics

Chelation Properties with Diverse Metal Cations

The chelation behavior in a Tris-succinate system is dictated by the individual affinities of Tris and succinate (B1194679) for available metal cations. Both molecules possess donor atoms—oxygen and nitrogen—that can form coordinate bonds with metals, but their preferences and the stability of the resulting complexes vary significantly.

Both Tris and succinate are known to form complexes with a range of divalent metal ions.

Tris: The primary amine and hydroxyl groups of Tris enable it to act as a chelating agent. Its complexation ability is particularly pronounced with certain transition metal ions, most notably copper(II). Studies have shown that Tris can form strong coordination complexes with Cu(II), potentially leading to the formation of dimeric structures at neutral pH. The interaction is significant enough to interfere with biochemical studies involving copper-dependent enzymes. Its binding affinity for other divalent ions such as Zn(II) and Mn(II) is considered weaker in comparison to Cu(II). Isothermal titration calorimetry has been used to investigate the interactions of divalent metal ions with various biological buffers, confirming that the metal complexation abilities of Tris are much stronger than those of other common buffers like MOPS or HEPES, especially towards Cu²⁺.

Succinate: As a dicarboxylate, the succinate anion readily complexes with divalent metal cations through its two carboxylate groups. The stability of these complexes often follows the Irving-Williams series for transition metals. For instance, studies on a succinic acid derivative demonstrated that the stability of its metal complexes followed the order Cu²⁺ > Ni²⁺ > Mn²⁺. While succinate forms complexes with Ca(II), the interaction is generally weaker compared to transition metals.

The interaction of Tris-succinate systems with heavier and more highly charged ions like lanthanides and heavy metals is also of scientific interest.

Tris: Tris has been shown to form complexes with lanthanide ions such as Lanthanum(III) (La) and Cerium(III) (Ce). It also exhibits a strong binding affinity for heavy metal ions like Lead(II) (Pb²⁺), which can be a confounding factor in toxicological or environmental studies.

Succinate: The flexible nature of the succinate anion allows it to adopt various coordination modes, making it an effective ligand for lanthanide ions. It can act as a three- or four-dentate ligand, bridging multiple metal centers to form extended coordination polymers with f-block elements. These interactions typically involve the formation of stable four-membered metallacycles. Succinate's ability to chelate heavy metals is also well-documented and is a factor in the environmental mobility and biological availability of these toxic ions.

Complexation with Divalent Metal Ions (e.g., Ca(II), Cu(II), Zn(II), Mn(II))[18][19][20][21][22].

Thermodynamic and Kinetic Aspects of Complex Formation

Understanding the thermodynamics and kinetics of complex formation is crucial for predicting the behavior of metal ions in a Tris-succinate buffer system. This involves determining the stability of the complexes formed and the manner in which the ligands bind to the metal center.

The stability constant (log K) quantifies the strength of the interaction between a ligand and a metal ion. In a solution containing both Tris and succinate, these values determine which species will preferentially bind to a given metal ion.

Tris Complexes: The stoichiometry and stability of Tris-metal complexes have been investigated using methods like potentiometry, mass spectrometry, and spectroscopy. For the well-studied Tris-Cu(II) system, the maximum stoichiometry has been determined to be 2:1 (Tris:Cu), with evidence pointing to the formation of dimeric complexes [Cu₂(Tris)₂(H⁻¹)]⁺ at neutral pH. The apparent affinity of Tris for Cu(II) at a physiological pH of 7.4 can vary significantly, from 2 x 10⁶ to 4 x 10⁴ M⁻¹, depending on the specific concentrations of both the metal and the buffer.

Succinate Complexes: The stability constants for succinate complexes with various metals have been determined through techniques such as pH-metric titration. These studies provide quantitative data on the thermodynamic favorability of complex formation. The stoichiometry of dicarboxylate complexes is frequently found to be 1:1, although 1:2 complexes can also form depending on conditions.

Below is an interactive table summarizing representative stability constants for complexes formed by ligands related to succinic acid and their thermodynamic parameters.

Metal IonLigand SystemLog K₁Log K₂ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Cu(II)Carboxy Methyl Mercapto Succinic Acid9.056.20-53.48-30.2475.31
Ni(II)Carboxy Methyl Mercapto Succinic Acid6.534.60-38.48-20.9157.26
Mn(II)Carboxy Methyl Mercapto Succinic Acid4.883.65-28.75-14.2247.38
Data derived from potentiometric and thermodynamic studies of Carboxy Methyl Mercapto Succinic Acid, a derivative of succinic acid, at 35°C. ΔG, ΔH, and ΔS values correspond to the overall complexation process.

Denticity refers to the number of donor atoms a single ligand uses to bind to a central metal ion.

Tris: Tris typically acts as a bidentate ligand, coordinating through the nitrogen atom of its primary amine and an oxygen atom from one of its hydroxymethyl groups. This forms a stable five-membered chelate ring. Depending on the metal ion and pH, other coordination modes are possible.

Succinate: As a dicarboxylate, succinate is a versatile ligand. It most commonly functions as a bidentate chelating agent, using one oxygen atom from each of its two carboxylate groups to bind a single metal ion, forming a seven-membered ring. Alternatively, it can act as a bridging ligand, where each carboxylate group binds to a different metal ion, leading to the formation of coordination polymers. In complexes with lanthanides, succinate has been observed to exhibit higher denticity, acting as a tridentate or even tetradentate ligand, showcasing its significant conformational flexibility.

Determination of Stability Constants and Stoichiometry[19][21].

Functional Implications of Metal Complexation in Biological Assays

The chelation of metal ions by buffer components like Tris and succinate has significant functional consequences in biological and biochemical assays. Many enzymes require specific metal ions as cofactors for their catalytic activity.

The presence of a strong chelator like Tris in an assay medium can sequester these essential metal ions, leading to inhibition of the enzyme. This is a well-known issue in studies of metalloenzymes, where the use of Tris buffer can lead to erroneously low activity measurements or altered kinetic parameters. The formation of these buffer-metal complexes can affect not only reaction equilibria but also reaction kinetics. For example, the competition between Tris and a peptide for Cu²⁺ ions can alter the course of the primary reaction being studied.

This interference necessitates careful buffer selection. In many cases, buffers with negligible or weak metal-binding properties, such as HEPES, are recommended for studying metal-dependent biological systems to ensure that the observed effects are due to the molecules of interest and not an artifact of the buffer system. The complexation can also release protons, causing a shift in the solution's pH, which further complicates experimental control. Therefore, the potential for metal chelation by both Tris and succinate must be considered and accounted for when designing and interpreting data from biological assays.

Mitigation or Enhancement of Metalloenzyme Activity

The use of a Tris-succinate buffer system in biochemical assays can significantly influence the activity of metalloenzymes due to the inherent metal-chelating properties of both Tris and succinate. The Tris molecule, with its primary amine group, and succinate, with its two carboxylate groups, can act as ligands, forming coordination complexes with metal ions that are essential cofactors for many enzymes. This complexation can either mitigate or enhance enzymatic activity by altering the bioavailability of the metal cofactor to the enzyme's active site.

Research demonstrates that common biological buffers, including Tris, can chelate metal ions and affect the activity of metalloenzymes. For instance, the deprotonated amino group in Tris is known to interact with various metal ions. Studies on the Mn²⁺-dependent dioxygenase BLC23O and the Fe³⁺-dependent Ro1,2-CTD have shown that enzyme kinetics are highly dependent on the buffer system used. In a Tris-HCl buffer, the Mn²⁺-dependent BLC23O exhibited a lower substrate affinity (higher Kₘ) compared to when it was in HEPES or phosphate (B84403) buffers. This suggests that the Tris component of the buffer competes with the enzyme for the essential Mn²⁺ cofactor. At pH values above 7.6, a sharp drop in BLC23O activity was observed in Tris-HCl, attributed to the increased affinity of the deprotonated amine group for the Mn²⁺ ion, effectively sequestering it from the enzyme's active site.

The choice of buffer can lead to different kinetic parameters for the same enzyme. For the Fe³⁺-dependent enzyme Ro1,2-CTD, the catalytic efficiency (kcat/Kₘ) was significantly lower in Tris-HCl buffer compared to HEPES or sodium phosphate buffers, again indicating interference with metal ion availability. Conversely, for the non-metalloenzyme trypsin, kinetic parameters were comparable across these different buffers, highlighting that the effect is specific to enzymes reliant on metal cofactors.

Table 1: Influence of Tris-Based Buffer on Metalloenzyme Kinetic Parameters This table presents data from studies comparing enzyme kinetics in different buffers. The data for Tris-HCl is used to illustrate the potential effects of the Tris component in a Tris-succinate system.

EnzymeMetal CofactorBuffer (pH 7.4)Kₘ (Substrate Affinity)kcat (Turnover Number)kcat/Kₘ (Catalytic Efficiency)Source(s)
BLC23O Mn²⁺Tris-HClHigher Kₘ (lower affinity)0.33 ± 0.002 s⁻¹Lower than HEPES
Ro1,2-CTD Fe³⁺Tris-HCl6.93 µM1.14 s⁻¹0.17 µM⁻¹s⁻¹
Trypsin NoneTris-HCl3.07 mM1.47 s⁻¹0.48 mM⁻¹s⁻¹

Buffering Capacity Alterations by Metal Ion Binding

The primary function of a buffer solution is to maintain a stable pH. However, the complexation of metal ions by the buffer's components can alter its buffering capacity and shift its effective pKa. In a Tris-succinate buffer, both the Tris amine group (pKa ≈ 8.1 at 25°C) and the succinate carboxyl groups (pKa₁ ≈ 4.2, pKa₂ ≈ 5.6) are involved in maintaining pH. When metal ions are introduced into the system, they can form coordination complexes with these functional groups.

The binding of a metal ion to the Tris amine group or the succinate carboxylates effectively removes the protonated or deprotonated form of the buffer component from the equilibrium. This interaction alters the concentration ratio of the buffer's acid/base pair, leading to a shift in the solution's pH and a change in the buffer's pKa. For example, studies have shown that Tris interacts strongly with cupric (Cu²⁺) ions and weakly with manganese (Mn²⁺) ions. A strong interaction with a metal ion will cause a more significant disruption of the buffering equilibrium compared to a weak interaction.

If a metal ion complexes preferentially with the deprotonated Tris base (HOCH₂)₃CNH₂, it will shift the equilibrium (HOCH₂)₃CNH₃⁺ ⇌ (HOCH₂)₃CNH₂ + H⁺ to the right, releasing protons and lowering the pH of the solution. This also results in a lower apparent pKa for the buffer system under those conditions. The magnitude of this shift depends on the concentration of the metal ion and the stability constant of the metal-buffer complex. Research on various buffers has confirmed that the presence of metal ions can significantly impact their performance. For instance, more than 90% of silver (Ag⁺) ions in a solution can be complexed by a Tris buffer, which would substantially alter its buffering characteristics.

Table 2: Conceptual Impact of Metal Ion Complexation on Tris-Succinate Buffer Properties This table illustrates the principles of how metal ion binding can alter buffer characteristics. The strength of interaction is based on literature reports for Tris and succinate.

Metal IonKnown Interaction with TrisKnown Interaction with SuccinateExpected Impact on Tris pKa (≈8.1)Expected Impact on Succinate pKa's (≈4.2, 5.6)Overall Effect on Buffering CapacitySource(s)
Cu²⁺ StrongForms stable complexesSignificant shiftSignificant shiftPronounced alteration of pH and buffering range
Ni²⁺ ModerateForms stable complexesModerate shiftModerate shiftNoticeable alteration of pH and buffering range
Mn²⁺ WeakForms complexesMinor shiftModerate shiftModerate alteration, mainly due to succinate interaction
Fe³⁺ ModerateForms stable complexesModerate shiftSignificant shiftPronounced alteration of pH and buffering range

V. Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy stands as a powerful tool for probing the structural and dynamic characteristics of Tris succinate (B1194679) in solution. It offers detailed information on the atomic-level organization and behavior of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been instrumental in characterizing Tris(hydroxymethyl)methyl ammonium (B1175870) succinate salts. These studies confirm the formation of the salt through the interaction of tris(hydroxymethyl)aminomethane (Tris) and succinic acid. The chemical shifts observed in the NMR spectra provide definitive evidence of the proton transfer from succinic acid to the amino group of Tris, establishing the respective protonation states of the cation and anion.

Lanthanide-Induced Shift (LIS) NMR spectroscopy is a powerful technique for gaining further structural insights. By introducing paramagnetic lanthanide ions, which can interact with the carboxylate groups of the succinate anion, significant shifts in the NMR signals of nearby nuclei can be induced. The magnitude of these shifts is dependent on the distance and angle between the lanthanide ion and the observed nucleus, allowing for the detailed mapping of the molecular geometry in solution.

NMR relaxation studies, which measure the rates at which nuclear spins return to equilibrium (T1 and T2 relaxation times), provide information about molecular dynamics. These studies can reveal details about the rotational motion of the entire molecule, as well as the internal flexibility of the succinate chain and the hydroxymethyl groups of the Tris cation. Changes in relaxation times upon complexation or variations in solution conditions can indicate alterations in molecular size, shape, and the extent of internal motions.

Elucidation of Protonation States and Molecular Conformations[2][3][18][23].

Vibrational and Electronic Spectroscopy for Molecular Fingerprinting

Vibrational and electronic spectroscopy techniques offer complementary information to NMR by probing the bonding and electronic structure of Tris succinate.

FT-IR and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups within this compound. The spectra exhibit distinct bands corresponding to the stretching and bending vibrations of O-H, N-H, C-H, and C=O groups. For instance, the strong band associated with the carboxylic acid C=O stretch in succinic acid is absent or shifted in the spectrum of this compound, confirming the deprotonation of the carboxyl group and the formation of the carboxylate anion. Instead, new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear. The broad absorption bands in the 3000-3600 cm⁻¹ range are typically attributed to the O-H and N-H stretching vibrations, often broadened due to hydrogen bonding.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. While simple this compound does not have strong chromophores in the visible region, its UV spectrum can be used to study its concentration and interactions. The technique is particularly useful for studying the formation of complexes between this compound and metal ions. For example, the formation of a complex with Fe(III) can be monitored by the appearance of new absorption bands in the UV-Vis spectrum. The position and intensity of these bands can provide insights into the coordination environment of the metal ion and the nature of the electronic transitions, such as ligand-to-metal charge transfer bands. The pH dependence of the UV-Vis spectra can also be used to determine the stability of such complexes over a range of pH values.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis of Functional Groups[24][25].

X-ray Crystallography and Intermolecular Interaction Mapping

These crystallographic studies also allow for a detailed mapping of intermolecular interactions, such as hydrogen bonding. In the crystal lattice of this compound derivatives, extensive networks of hydrogen bonds involving the hydroxyl groups and the ammonium group of the Tris cation, and the carboxylate groups of the succinate anion, play a crucial role in stabilizing the crystal packing. Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts, highlighting the dominant interactions that govern the crystal structure. For instance, in related succinate complexes, interactions like C–H⋯O and π⋯π stacking have been identified as significant contributors to the stability of the crystal lattice.

Single-Crystal Diffraction for Atomic Resolution Structures

Single-crystal X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides high-resolution structural data, including unit cell dimensions, space group symmetry, and the specific coordinates of each atom, which are fundamental to understanding the material's properties.

In a detailed structural investigation of a complex containing succinate, tetrakis(1,10-phenanthroline)-bis(succinate)-(µ2-oxo)-bis(iron(III)) nonahydrate, single-crystal XRD was employed to elucidate its atomic structure. The analysis revealed that the compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as C2/c, a common centrosymmetric space group for monoclinic crystals. The unit cell of this complex contains four formula units (Z = 4). The precise lattice parameters determined from the diffraction data provide a quantitative description of the crystal lattice's size and shape.

Table 1: Crystallographic Data for Fe₂(Phen)₄(Succinate)₂(μ-O)₉ Data sourced from a single-crystal XRD study of a novel Fe(III)-complex with succinate ligands.

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 12.7772(10)
b (Å) 23.0786(15)
c (Å) 18.9982(13)
α (°) 90
β (°) 93.047(2)
γ (°) 90
Volume (ų) 5594.27(7)

| Z (formula units per unit cell) | 4 |

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular and non-covalent interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into how molecules are held together in the solid state. This analysis is crucial for understanding crystal packing, stability, and physical properties.

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Fe₂(Phen)₄(Succinate)₂(μ-O)₉ This table details the relative contributions of various non-covalent interactions to the crystal packing stability.

Intermolecular Contact Contribution (%)
H···O/O···H 47.9
C···H/H···C 22.8
H···H 15.9
C···C 8.6
H···N/N···H 1.5
Fe···O 1.4
C···O/O···C 0.9
C···N/N···C 0.6
N···N 0.6
O···N/N···O 0.5

| O···O | 0.4 |

Vi. Theoretical and Computational Modeling of Tris Succinate Systems

Quantum Chemical Investigations of Molecular Properties

Quantum chemistry calculations are employed to understand the electronic structure and predict the properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are fundamental to this approach, providing a theoretical lens through which the behavior of Tris and succinate (B1194679) can be examined.

DFT and HF calculations are cornerstones of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. These methods have been applied to systems containing succinate and Tris-related structures to elucidate their fundamental characteristics.

For instance, computational studies on co-crystals of succinic acid with other molecules have utilized both HF and DFT methods (specifically B3LYP) with extensive basis sets like 6-311++G(d,p) to analyze their molecular geometry and electronic properties. Such analyses provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. DFT is also widely used to investigate the electronic properties of Tris derivatives and their complexes with metal ions. These computational approaches can model the formation of complexes between amine groups, like that in Tris, and acids, predicting whether the interaction results in an ionic or a hydrogen-bonded molecular complex. The overarching goal of these calculations is to solve the electronic Schrödinger equation (or the Kohn-Sham equations in DFT), yielding a detailed map of electron distribution which governs the molecule's chemical behavior.

Computational MethodBasis SetTypical ApplicationReference
Density Functional Theory (DFT) - B3LYP6-311++G(d,p)Geometry optimization and vibrational frequency calculation of succinic acid co-crystals.
Hartree-Fock (HF)6-311++G(d,p)Comparative analysis of electronic structure and geometry of succinic acid co-crystals.
Density Functional Theory (DFT) - wb97xNot SpecifiedStructure optimization and descriptor calculation for QSAR models of platinum(IV) complexes.
Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) - B3LYP, B3PW91LanL2DZ, 6-31G(d-p)Calculation of electronic structure and photophysical properties of Tris-chelated metal complexes.

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data and chemical reactivity. By calculating the electronic ground state, these models can predict vibrational frequencies corresponding to FT-IR and Raman spectra, as well as electronic transitions observed in UV-Vis spectroscopy. Time-dependent DFT (TD-DFT) is particularly effective for simulating electronic absorption spectra.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. From these orbital energies, several reactivity descriptors can be derived, including chemical hardness, electronegativity, chemical potential, and the electrophilicity index, which together provide a quantitative forecast of a molecule's reactive nature.

Reactivity DescriptorDefinitionSignificanceReference
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability; a smaller gap suggests higher reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)-(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)μ² / (2η)Quantifies the energy lowering of a molecule when it accepts electrons.

Density Functional Theory (DFT) and Hartree-Fock Calculations for Electronic Structure[25].

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular interactions. This technique is invaluable for studying how Tris succinate behaves in solution and interacts with biological macromolecules.

MD simulations can model the behavior of ions and buffers in aqueous solutions and more complex media like simulated body fluids (SBF). SBFs are solutions designed to mimic the ion concentration of human blood plasma and are used for in vitro testing of biomaterials. While Tris is a common buffer used to maintain physiological pH in SBF, both experimental studies and simulations have revealed that it is not always an inert component.

Research has shown that the presence of Tris buffer in SBF can significantly distort the assessment of a material's bioactivity. For example, in studies with glass-ceramic scaffolds, Tris buffer was found to accelerate the dissolution of the scaffold's crystalline phase, a significant effect that was not observed in its absence. This highlights the importance of accurately modeling buffer interactions, as they can actively participate in and influence chemical processes in simulated biological environments. The choice of buffer can also affect the pH stability of the SBF itself.

The buffer composition of a solution can have a profound impact on the stability and interaction of proteins. MD simulations, in conjunction with experimental measurements, are used to probe these effects. Systematic studies have been conducted to measure protein-protein interactions for therapeutic proteins like monoclonal antibodies in solutions containing various buffers, including Tris and succinate.

Buffer ComponentObserved Effect on Monoclonal Antibody InteractionsProposed MechanismReference
TrisContributes to reducing protein-protein repulsion.Charge neutralization mechanism.
SuccinateContributes to reducing protein-protein repulsion.Charge neutralization mechanism.
Citrate (B86180)Can lead to protein charge inversion and attractive electrostatic interactions at pH 6.5.Stronger binding and charge inversion.
Phosphate (B84403)Contributes to reducing protein-protein repulsion.Charge neutralization mechanism.

Modeling Interactions in Aqueous and Biological Environments (e.g., simulated body fluids)[6][20].

Systems Biology and Metabolic Engineering Applications

While direct computational modeling of the "this compound" salt as a whole is not a primary focus in systems biology, its components are highly relevant. Succinate is a key intermediate in central metabolism and a valuable platform chemical, making it a major target for metabolic engineering efforts that are heavily reliant on computational modeling. Tris serves as a ubiquitous laboratory buffer in the experimental validation of these computational designs.

Systems biology integrates computational and experimental techniques to understand and predict the behavior of complex biological systems. In metabolic engineering, computational models of cellular metabolism are used to design strategies for overproducing desired chemicals like succinate. These models can simulate the flow of metabolites (flux) through various pathways and predict the outcome of genetic modifications, such as gene deletions or overexpressions, before they are performed in the lab. This model-driven approach has been successfully applied to engineer various microorganisms, including Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae, for high-yield succinate production from various carbon sources.

Furthermore, computational biology methods are used to identify and characterize genes within metabolic networks related to succinate. For example, computational database analysis has been used to predict and later experimentally verify the function of specific enzymes like succinate semialdehyde dehydrogenase in E. coli. Succinate is also recognized as an important metabolic signaling molecule that can influence cellular regulation and cell fate, and computational studies are employed to understand the transport proteins that move it across cell membranes. In nearly all of these studies, Tris buffer is used extensively in the wet-lab portions for enzyme assays, cell disruption, and protein purification, underscoring its role as an essential tool in the field.

OrganismEngineering Strategy HighlightCarbon SourceSuccinate Titer/YieldReference
Escherichia coliMetabolic evolution following gene deletions to enhance PEP carboxykinase activity.Glucose700 mM (1.2 mol/mol glucose)
Corynebacterium glutamicumOptimization of xylose utilization and two-stage fermentation.Corn stalk hydrolysate (Glucose-xylose mixture)98.6 g/L (0.87 g/g substrate)
Saccharomyces cerevisiaeExpression of a cytosolic succinic acid production pathway and a dicarboxylic acid transporter.Glycerol10.7 g/L (0.22 g/g glycerol)
Actinobacillus succinogenesNatural high-yield producer, often used as a benchmark.GlucoseComparable to best engineered E. coli strains.

Computational Analysis for Enhancing Succinic Acid Bioproduction

One of the primary goals of computational analysis is to identify key metabolic pathways and potential bottlenecks. The tricarboxylic acid (TCA) cycle is a major hub for energy generation and precursor synthesis, and understanding its role is crucial for developing effective metabolic models. For instance, metabolic flux analysis (MFA) has been used to calculate the distribution of fluxes that would lead to the maximum possible yield of succinic acid. Early in silico studies on E. coli revealed that the theoretical yield of succinic acid could be enhanced by utilizing the pyruvate (B1213749) carboxylation pathway instead of the native phosphoenolpyruvate (B93156) (PEP) carboxylation pathway, a prediction that was later validated experimentally.

Comparative genomics, combined with in silico analysis, has proven to be an effective strategy for strain improvement. By comparing the genomes of high-producing strains like Mannheimia succiniciproducens with those of more easily engineered organisms like Escherichia coli, researchers can identify target genes for manipulation. For example, a study identified five genes in E. coli that could potentially divert metabolic flux away from succinic acid production. Subsequent in silico analysis predicted that disrupting the genes for three pyruvate-forming enzymes (ptsG, pykF, and pykA) would significantly enhance succinic acid production, a finding that was confirmed through experimental knockout studies.

The table below summarizes key findings from various in silico studies aimed at enhancing succinic acid bioproduction in different microorganisms.

MicroorganismComputational ApproachKey FindingsReference
Escherichia coliMetabolic Flux Analysis (MFA)Recruiting the pyruvate carboxylation pathway over the PEP carboxylation pathway improves theoretical succinic acid yield.
Escherichia coliComparative Genomics & in silico Gene KnockoutDisruption of three pyruvate-forming enzyme genes (ptsG, pykF, pykA) increased succinic acid production more than sevenfold.
Zymomonas mobilisConstraint-based Flux Analysis & Gene Knockout SimulationsKnocking out pdc, ldh, and pfl genes, along with the cl gene, led to a fifteen-fold increase in succinic acid molar yield in silico.
Actinobacillus succinogenesIn silico Metabolic ModelingOverexpression of malate (B86768) dehydrogenase enhances flux to succinic acid, leading to improved titer, rate, and yield.
Escherichia coliHybrid of Ant Colony Optimization (ACO) and Minimization of Metabolic Adjustment (MoMA)Generated a list of knockout genes that performed better in terms of production rate compared to previous methods like OptKnock and MOMAKnock.

These studies highlight the power of computational modeling in identifying non-intuitive strategies for metabolic engineering. While not all computational predictions are directly translatable to experimental success, they provide a rational basis for strain design and optimization.

Predictive Modeling for Optimal Biochemical Assay Conditions

Predictive modeling is not only crucial for optimizing bioproduction but also for determining the ideal conditions for biochemical assays. These assays are essential for characterizing enzyme function and understanding the kinetics of metabolic reactions.

For instance, computational models can be used to predict the optimal temperature, pH, and substrate concentrations for enzyme activity assays. A study on succinic semialdehyde dehydrogenase (SSADH) from germinated Tartary buckwheat utilized a response surface methodology, a statistical modeling technique, to optimize assay conditions. The model predicted optimal conditions of 30.8 °C, a pH of 8.7, and a succinic semialdehyde (SSA) concentration of 0.3 mmol/L, which were then experimentally validated.

Kinetic models are also developed to describe the complex network of biochemical reactions. These models, often a set of differential equations, can account for various factors such as substrate inhibition, product inhibition, and the influence of environmental parameters. For example, unstructured kinetic models have been proposed to describe the production of succinic acid, considering the dynamic physical and chemical phenomena within the bioreactor.

The table below presents examples of predictive modeling applied to optimize biochemical assay conditions for enzymes related to succinate metabolism.

EnzymeModeling ApproachPredicted Optimal ConditionsReference
Succinic Semialdehyde Dehydrogenase (SSADH)Response Surface MethodologyTemperature: 30.8 °C, pH: 8.7, SSA Concentration: 0.3 mmol/L
Succinate Dehydrogenase (SDH)Evaluation of Molar Ratios and AdditivesIncreased TTC concentration (10-20 mM) and addition of 1 mM phenazine (B1670421) methosulfate significantly improved color production in the assay.

Furthermore, computational platforms are being developed to facilitate high-throughput screening of enzyme variants. These platforms can simulate the effects of amino acid mutations on enzyme activity and stability, significantly accelerating the process of enzyme engineering. By combining molecular docking, molecular dynamics, and other computational techniques, these tools can predict the most promising mutations for enhancing catalytic performance.

Vii. Emerging Research Frontiers and Translational Opportunities

Novel Applications in Biomaterials Science

The development of advanced biomaterials for tissue engineering and regenerative medicine represents a significant area of research. The components of Tris succinate (B1194679) are being explored for their roles in creating biocompatible materials that can support and promote tissue growth.

Octacalcium phosphate (B84403) (OCP) is a highly promising biomaterial for bone regeneration due to its biocompatibility and osteoconductivity. Structurally similar to bone apatite, OCP can act as a precursor to hydroxyapatite, the main mineral component of bone. Research has focused on modifying OCP to enhance its properties and control its behavior in biological environments.

The layered structure of OCP allows for the incorporation of other molecules, such as dicarboxylate ions, into its hydrated layers. Studies have shown that succinate can be substituted into the OCP crystal structure, which can influence the material's properties. This integration is significant as it opens possibilities for creating OCP-based materials with tailored functionalities.

Furthermore, Tris buffers, such as Tris-HCl, are frequently used to maintain a stable physiological pH (around 7.4) in studies investigating the behavior of OCP. The use of a Tris buffer is critical for examining the solubility, transformation, and ion exchange characteristics of OCP crystals under conditions that mimic the human body. For instance, research has explored how OCP crystals behave when immersed in Tris-HCl buffer, analyzing changes in calcium and phosphate ion concentrations, which are crucial for understanding the material's interaction with physiological fluids. The combination of succinate's ability to be integrated into OCP and the essential role of Tris as a biocompatible buffer highlights the potential for using Tris succinate in the development of advanced OCP-based bone scaffolds.

Potential in Biopharmaceutical Development

The stability and efficacy of biopharmaceutical products, such as protein therapeutics and vaccines, are paramount. Excipients play a critical role in maintaining the integrity of these complex molecules during manufacturing, storage, and administration.

Tris and succinate are both widely used as buffers in pharmaceutical formulations to maintain a stable pH, which is crucial for the stability of biologic drugs. Tris (tromethamine) is a versatile buffer effective in the physiological pH range of 7.0 to 9.2. Its biocompatibility and ability to maintain pH make it a preferred choice for parenteral (injectable) drug products, including monoclonal antibodies, mRNA vaccines, and antibody-drug conjugates.

Succinate buffer is also a common excipient, particularly valued for its effectiveness in a mildly acidic pH range (4.5 to 6.0). It helps to stabilize proteins and prevent their aggregation, a common issue that can lead to loss of efficacy and potential immunogenicity. Succinate's mechanisms of stabilization are multifaceted; it can contribute to the ionic strength of the solution, help maintain the hydration layer around protein molecules, and enhance thermal stability. In lyophilized (freeze-dried) formulations, succinate can also act as a cryoprotectant and lyoprotectant, preserving the protein's structure during the freezing and drying processes.

Given the established roles of both Tris and succinate as individual excipients, this compound presents an interesting prospect for biopharmaceutical formulations. It combines the buffering capacity of Tris in the neutral to slightly alkaline range with the protein-stabilizing properties of succinate. The selection of a specific buffer system is a critical decision in drug development, and the potential synergistic effects of a Tris-succinate system could offer advantages in stabilizing complex biologic products.

Table 1: Properties of Tris and Succinate as Buffering Agents in Biopharmaceuticals
ComponentTypical pH RangeKey Functions in FormulationsCommon Applications
Tris (Tromethamine)7.0 - 9.2 pH regulation, biocompatible buffering. Parenteral formulations, vaccines (including mRNA), monoclonal antibodies, protein purification.
Succinate4.5 - 6.0 pH buffering, prevention of protein aggregation, thermal stabilization, cryo/lyoprotection. Monoclonal antibody formulations, enzyme assays, lyophilized products.

Environmental and Industrial Biotechnology Perspectives

The principles of green chemistry and sustainable manufacturing are driving innovation in how industrial chemicals are produced and managed. Research is focused on creating biodegradable compounds and utilizing renewable resources to reduce environmental impact.

The environmental fate of chemical compounds is a significant consideration. Studies have investigated the biodegradability of Tris and its derivatives. Research indicates that Tris is not readily biodegradable in some standard tests, such as the OECD 301D test. However, there is evidence to suggest that it can be considered "inherently biodegradable," meaning it will not persist indefinitely in the environment and can be broken down under favorable conditions. For example, one study noted that while Tris itself was hardly degraded, adding silica (B1680970) gel to the test medium improved its dispersibility and enhanced its degradation to some extent. Other research has focused on developing new Tris-based ionic liquids, such as Tris-imidazolium derivatives, with improved biodegradability.

Succinic acid is recognized as a key platform chemical that can be produced from renewable resources, offering a sustainable alternative to traditional petroleum-based production. The biotechnological production of "bio-succinic acid" has garnered significant attention, driven by the need to reduce dependency on fossil fuels and lower greenhouse gas emissions.

This sustainable approach primarily involves the microbial fermentation of renewable feedstocks. A variety of microorganisms, including genetically engineered strains of Escherichia coli and yeast, are used to convert sugars from sources like sugarcane, corn, and lignocellulosic biomass into succinic acid. Companies have developed proprietary yeast-based fermentation processes that operate at a low pH, which simplifies the recovery of succinic acid and reduces energy consumption compared to bacterial processes that produce succinate salts. The production of bio-succinic acid not only provides a greener route to this important chemical but also enables the manufacturing of a wide range of bio-based products, including biodegradable plastics like polybutylene succinate (PBS), polymers, and resins. This shift supports a circular economy by transforming renewable biomass into high-value chemicals.

Table 2: Comparison of Succinic Acid Production Methods
Production MethodPrimary FeedstockKey CharacteristicsEnvironmental Impact
Petrochemical RouteMaleic anhydride (B1165640) (from n-butane or benzene) Traditional, fossil-fuel dependent process. Higher greenhouse gas emissions, reliance on non-renewable resources.
Biotechnological RouteRenewable biomass (e.g., sugarcane, corn, lignocellulose) Uses microbial fermentation (bacteria or yeast). Reduced carbon footprint, utilization of renewable resources, potential for CO2 sequestration.

Q & A

Q. How can researchers design experiments to evaluate Tris succinate’s buffering capacity under varying physiological conditions (e.g., temperature, ionic strength)?

  • Methodological Answer : Use factorial experimental designs to systematically test this compound’s buffering efficiency across pH ranges (e.g., 6.0–8.5) and temperatures (e.g., 4°C–37°C). Include titration assays to measure buffering capacity and compare results against theoretical pKa values. Control variables such as ionic strength using salts like NaCl or KCl to simulate physiological conditions. Statistical tools like ANOVA can identify significant parameter interactions .

Q. What role does this compound play in maintaining pH stability during cell culture experiments, and how can its performance be validated against alternatives like HEPES or phosphate buffers?

  • Methodological Answer : Design comparative studies measuring pH drift in cell cultures over 24–72 hours using this compound versus other buffers. Monitor cell viability (via assays like MTT) and metabolic activity (e.g., lactate production) to assess biocompatibility. Validate results with repeated measurements and cross-reference with literature on buffer-protein interactions to avoid experimental artifacts .

Q. How can this compound’s compatibility with spectroscopic techniques (e.g., UV-Vis, fluorescence) be tested to avoid interference in protein-ligand binding assays?

  • Methodological Answer : Perform blank experiments with this compound at varying concentrations (e.g., 10–100 mM) to measure absorbance/fluorescence baselines. Compare signal-to-noise ratios with alternative buffers. Use circular dichroism (CD) to confirm that this compound does not alter protein secondary structure. Document buffer preparation protocols to ensure reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported data on this compound’s effects on enzyme kinetics (e.g., conflicting Km/Vmax values)?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., buffer concentration, assay temperature). Replicate experiments under standardized conditions, using high-purity enzyme preparations and calibrated equipment. Apply multivariate regression to isolate this compound-specific effects from experimental noise .

Q. How can researchers optimize this compound concentration for use in cryopreservation protocols without compromising cellular integrity?

  • Methodological Answer : Use response surface methodology (RSM) to model interactions between this compound concentration, cooling rates, and cryoprotectant additives (e.g., DMSO). Assess post-thaw cell viability via flow cytometry and membrane integrity assays. Validate models with in vivo studies (e.g., organoid recovery rates) .

Q. What experimental approaches can elucidate this compound’s interactions with metal ions in metalloprotein studies?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities between this compound and metal ions (e.g., Mg²⁺, Ca²⁺). Pair with X-ray crystallography or NMR to visualize structural changes in metalloproteins. Control for ionic strength effects using chelators like EDTA in parallel experiments .

Q. How can long-term stability studies of this compound-based buffers be designed to predict degradation under storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at elevated temperatures (e.g., 40°C–60°C) and monitor pH drift, osmolality, and precipitate formation over weeks. Use Arrhenius kinetics to extrapolate shelf-life at standard storage temperatures (4°C–25°C). Include mass spectrometry to identify degradation byproducts .

Q. What methods are effective for integrating this compound buffers with microfluidic systems to study real-time biochemical reactions?

  • Methodological Answer : Optimize buffer viscosity and flow rates using computational fluid dynamics (CFD) simulations. Validate with fluorescent tracers to visualize laminar flow profiles. Integrate pH sensors into microfluidic chips for real-time monitoring. Compare reaction kinetics (e.g., enzyme turnover) against bulk-phase controls .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound when replicating published protocols?

  • Methodological Answer : Implement quality control (QC) checks via HPLC or NMR to verify purity and lot consistency. Document supplier-specific variability in buffer performance (e.g., pH adjustment time). Use standardized reference materials (e.g., NIST-traceable pH standards) to calibrate experiments .

Q. What statistical frameworks are suitable for analyzing nonlinear responses of this compound in multi-parametric biochemical assays?

  • Methodological Answer : Apply generalized additive models (GAMs) or machine learning algorithms (e.g., random forests) to identify non-linear interactions between buffer parameters and assay outcomes. Use bootstrapping to estimate confidence intervals for critical values like optimal pH .

Integration with Emerging Techniques

Q. How can this compound be adapted for use in single-molecule imaging studies requiring minimal background interference?

  • Methodological Answer : Test this compound’s autofluorescence under super-resolution microscopy conditions (e.g., STED, PALM). Compare with alternative buffers and use quenching agents (e.g., Trolox) if necessary. Validate with control experiments using fluorescently labeled biomolecules .

Q. What steps ensure this compound’s compatibility with high-throughput screening (HTS) platforms for drug discovery?

  • Methodological Answer : Perform compatibility tests with robotic liquid handlers to assess precipitation risks. Optimize buffer formulation for evaporation resistance in microtiter plates. Use orthogonal assays (e.g., SPR, ITC) to confirm HTS hits are not buffer artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.